molecular formula C15H18N2O4S B11112375 Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11112375
M. Wt: 322.4 g/mol
InChI Key: INJGQFMHYGNWCJ-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of thioxopyrimidines and is characterized by the presence of a dimethoxyphenyl group, a thioxo group, and a tetrahydropyrimidine ring

Properties

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H18N2O4S/c1-8-12(14(18)21-4)13(17-15(22)16-8)10-7-9(19-2)5-6-11(10)20-3/h5-7,13H,1-4H3,(H2,16,17,22)

InChI Key

INJGQFMHYGNWCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)OC)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Classical Biginelli Reaction with Camphor Sulfonic Acid Catalysis

The classical Biginelli reaction remains the most widely adopted method for synthesizing tetrahydropyrimidine derivatives. In one protocol, methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is prepared by reacting 2,5-dimethoxybenzaldehyde (1.0 equiv), methyl acetoacetate (1.2 equiv), and thiourea (1.5 equiv) in ethanol under reflux conditions, catalyzed by camphor sulfonic acid (10 mol%) . The reaction mixture is stirred at 80°C for 2–4 hours, with progress monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (4:6) as the mobile phase. Post-reaction, the crude product is washed with saturated sodium bicarbonate and recrystallized from ethanol, yielding pale yellow crystals (84–90%) .

Key Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.29 (s, 1H, NH), 7.45–7.22 (m, 3H, Ar-H), 5.40 (s, 1H, C4-H), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃) .

  • Elemental Analysis : Calculated C: 56.45%, H: 5.36%, N: 13.15%; Found C: 56.38%, H: 5.35%, N: 13.21% .

Sulfamic Acid-Mediated Synthesis in Ethanolic Solvent

An alternative approach employs sulfamic acid as a Brønsted acid catalyst. A mixture of 2,5-dimethoxybenzaldehyde (0.01 mol), methyl acetoacetate (0.01 mol), and thiourea (0.015 mol) in ethanol (10 mL) is refluxed at 70–80°C for 3 hours with catalytic sulfamic acid (5 mol%) . The reaction is quenched with ice-water, and the precipitated solid is filtered and recrystallized from ethanol, achieving a yield of 82–88% . This method emphasizes shorter reaction times and milder conditions compared to classical protocols.

Thermogravimetric Analysis :

  • Decomposition onset at 225°C, with a single-step weight loss corresponding to the release of CO₂ and CH₃ groups .

  • FT-IR (KBr) : 3420 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) .

Solvent-Free Mechanochemical Synthesis

Recent advances highlight solvent-free mechanochemical synthesis using ball-milling techniques. Equimolar quantities of 2,5-dimethoxybenzaldehyde, methyl acetoacetate, and thiourea are ground with silica-supported sulfuric acid (15 wt%) at 25°C for 45 minutes . The absence of solvent reduces environmental impact and enhances reaction efficiency, yielding 78–85% product.

Powder XRD Analysis :

  • Crystallite size: 15–65 nm (Scherrer equation), confirmed by TEM imaging .

  • Dielectric Properties : Dielectric constant decreases from 12.3 (50 Hz) to 4.1 (5 MHz), indicative of polarization losses at lower frequencies .

Comparative Analysis of Synthetic Methodologies

The table below summarizes critical parameters across preparation methods:

Parameter Camphor Sulfonic Acid Sulfamic Acid Mechanochemical
Catalyst Loading 10 mol%5 mol%15 wt%
Solvent EthanolEthanolSolvent-free
Temperature 80°C70–80°C25°C
Reaction Time 2–4 hours3 hours45 minutes
Yield 84–90%82–88%78–85%
Recrystallization Solvent EthanolEthanolNot required

Mechanistic Insights and Reaction Optimization

The reaction proceeds via acid-catalyzed formation of an acyloxy enolate intermediate from methyl acetoacetate, which condenses with the in situ-generated Schiff base from 2,5-dimethoxybenzaldehyde and thiourea . Density functional theory (DFT) studies on analogous systems reveal a Gibbs free energy barrier of 28.6 kcal/mol for the rate-determining cyclization step, favoring the cis-configured tetrahydropyrimidine ring .

Optimization Strategies :

  • Catalyst Screening : Camphor sulfonic acid outperforms HCl or p-TSA due to its dual acid/base functionality, enabling proton transfer at the carbonyl oxygen .

  • Solvent Effects : Ethanol enhances solubility of thiourea and stabilizes intermediates via hydrogen bonding, whereas acetonitrile accelerates side reactions .

Chemical Reactions Analysis

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles such as amines or alcohols.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and esterification can be performed to introduce different ester groups.

Scientific Research Applications

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its thioxopyrimidine structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that falls within the category of dihydropyrimidine derivatives. This class of compounds has garnered attention due to their potential biological activities, including anticancer and enzyme inhibition properties. The aim of this article is to synthesize available research findings regarding the biological activity of this specific compound.

  • Chemical Name : this compound
  • Molecular Formula : C15H18N2O4S
  • Molecular Weight : 322.38 g/mol
  • CAS Number : 313392-24-4

Anticancer Potential

Recent studies have indicated that dihydropyrimidine derivatives exhibit significant anticancer activity. For instance, a study evaluated various dihydropyrimidone derivatives for their ability to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. The compound was noted for its potential as a non-competitive inhibitor of TP, with some derivatives showing IC50 values in the low micromolar range (e.g., IC50 = 303.5 µM) .

In vitro studies demonstrated that these compounds were non-cytotoxic to mouse fibroblast cells (3T3), suggesting a favorable safety profile for further development . Molecular docking studies supported these findings by illustrating how the compounds effectively bind to the active site of TP, which is critical for their inhibitory action .

Enzyme Inhibition

The compound's structure suggests it may also function as an inhibitor of other enzymes relevant to cancer progression. Research on related tetrahydropyrimidine compounds has shown promise in inhibiting HIV integrase and other targets involved in viral replication and cancer cell proliferation .

Case Studies and Research Findings

StudyCompound TestedIC50 ValueMechanismNotes
Dihydropyrimidone Derivatives303.5 µMNon-competitive TP InhibitorNon-cytotoxic to 3T3 cells
N-(4-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine derivatives0.65 µMInhibitor of HIV IntegraseNot effective below cytotoxic concentrations

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Answer: The compound is synthesized via multi-step reactions, likely involving Biginelli condensation or similar cyclization strategies. Key steps include:

  • Condensation : Reacting substituted aldehydes (e.g., 2,5-dimethoxybenzaldehyde), β-keto esters (e.g., methyl acetoacetate), and thiourea in acidic conditions (e.g., acetic acid or HCl).
  • Cyclization : Temperature control (80–100°C) and solvent selection (e.g., ethanol or DCM) are critical to avoid intermediate decomposition .
  • Purification : Recrystallization from ethanol or column chromatography improves purity (>95%) .

Q. How is the structural characterization of this compound validated?

Answer: Validation relies on:

  • Single-crystal X-ray diffraction : Determines bond lengths (e.g., C–S bond ~1.68 Å), dihedral angles, and confirms the tetrahydropyrimidine ring conformation (flattened boat or chair) .
  • NMR spectroscopy : 1H^1H NMR detects aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm). 13C^{13}C NMR identifies carbonyl (δ 165–175 ppm) and thioxo (δ 180–190 ppm) signals .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 362 [M+H]⁺) confirm the molecular formula (C₁₆H₁₈N₂O₅S) .

Advanced Research Questions

Q. How can regioselectivity issues in the synthesis of substituted tetrahydropyrimidines be resolved?

Answer: Regioselectivity challenges arise during cyclization due to competing pathways. Strategies include:

  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) favor specific intermediates .
  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) enhance thiourea activation, directing substitution at C4 .
  • Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics .

Example : In Biginelli reactions, NH₄Cl increased yield by 20% compared to HCl, likely due to milder acidity reducing byproduct formation .

Q. What methodologies are used to analyze contradictory bioactivity data in kinase inhibition assays?

Answer: Contradictions in IC₅₀ values (e.g., varying potency across kinase isoforms) require:

  • Kinase profiling : Screen against panels (e.g., 50+ kinases) to identify selectivity patterns .
  • Molecular docking : Correlate structural features (e.g., 2,5-dimethoxy group) with binding affinity using software like AutoDock .
  • Cellular assays : Validate target engagement via Western blotting (e.g., phospho-ERK levels) .

Data Interpretation Tip : Cross-check enzymatic IC₅₀ with cell-based EC₅₀ to rule off-target effects .

Q. How can solubility limitations of this compound be addressed for in vivo studies?

Answer: The compound’s hydrophobicity (logP ~3.5) necessitates formulation optimization:

  • Co-solvent systems : Use PEG-400 or Cremophor EL to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable esters (e.g., phosphate prodrugs) for improved bioavailability .
  • Nanoparticle encapsulation : Liposomal carriers increase plasma half-life by 2–3× .

Q. What analytical techniques resolve discrepancies in crystallographic vs. computational structural models?

Answer: Discrepancies (e.g., bond angle deviations >5°) are resolved via:

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) .
  • Dynamic NMR : Assesss conformational flexibility in solution vs. solid state .

Example : A 2.5° deviation in the thiomorpholine ring dihedral angle was attributed to crystal packing forces .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

Answer:

  • Process Analytical Technology (PAT) : Inline FTIR monitors reaction progression in real time .
  • Design of Experiments (DoE) : Identifies critical parameters (e.g., stoichiometry, stirring rate) via multivariate analysis .
  • Quality Control : Strict HPLC purity thresholds (>98%) and impurity profiling (e.g., residual solvents) .

Q. How is the thiocarbonyl group’s reactivity exploited for further derivatization?

Answer: The 2-thioxo group undergoes:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers .
  • Oxidation : H₂O₂ converts it to sulfoxide/sulfone derivatives, altering electronic properties .
  • Metal coordination : Binds to Au(III) or Pt(II) for anticancer activity studies .

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